molecular formula C11H13N3O2S B3874033 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]pentanamide

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]pentanamide

Cat. No.: B3874033
M. Wt: 251.31 g/mol
InChI Key: BWUIOMYXXGZNTM-UHFFFAOYSA-N
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Description

“N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]pentanamide” is a compound that belongs to the class of organic compounds known as nitrofurans . These are compounds containing a furan ring which bears a nitro group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using X-ray diffraction and molecular modeling techniques . The geometry and the conformation of the thione form is well reproduced by the DFT (B3LYP/6-31G(D)) method as compared with X-ray structure .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, N-(5-Bromo-2-thiazolyl)- and N-(4-chloro-2-benzothiazolyl)-2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides both potently inhibited the root growth of rape seedlings .

Safety and Hazards

The safety data sheet for a similar compound, N-{[5-(2-Furyl)thien-2-yl]methyl}-N-methylamine, indicates that it causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]pentanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor. The interaction between this compound and urease involves binding to the active site of the enzyme, thereby preventing the conversion of urea to ammonia and carbon dioxide . Additionally, this compound has been observed to interact with other biomolecules, including proteins involved in cellular signaling pathways, which may influence various biochemical processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules such as enzymes and proteins. For example, the inhibition of urease by this compound involves the formation of a stable complex with the enzyme’s active site, which prevents substrate binding and subsequent catalytic activity . Additionally, this compound can modulate the activity of other enzymes by acting as an allosteric modulator, thereby influencing their catalytic efficiency. Changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins, which can alter the transcriptional activity of specific genes.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-2-3-6-9(15)12-11-14-13-10(17-11)8-5-4-7-16-8/h4-5,7H,2-3,6H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUIOMYXXGZNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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